1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one

Catalog No.
S3051557
CAS No.
2034417-78-0
M.F
C11H19F2NO
M. Wt
219.276
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1...

CAS Number

2034417-78-0

Product Name

1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one

Molecular Formula

C11H19F2NO

Molecular Weight

219.276

InChI

InChI=1S/C11H19F2NO/c1-10(2,3)8-9(15)14-6-4-11(12,13)5-7-14/h4-8H2,1-3H3

InChI Key

YQAINKWGZCIUGI-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)N1CCC(CC1)(F)F

Solubility

not available

1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one is an organic compound characterized by a piperidine ring substituted with two fluorine atoms and a butanone moiety. Its molecular formula is C12H16F2NC_{12}H_{16}F_2N, and it is recognized for its unique structure that contributes to its chemical and biological properties. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols.
  • Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions, commonly utilizing reagents such as sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Research indicates that 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one exhibits significant biological activity. It has been studied for its effects on various enzymes and receptors, suggesting potential therapeutic applications. The compound's interaction with specific molecular targets may modulate biochemical pathways involved in signal transduction and cellular responses, making it a candidate for further investigation in pharmacology .

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one typically involves several steps:

  • Preparation of 4,4-Difluoropiperidine: This is the starting material for the synthesis.
  • Reaction Conditions: The synthesis is usually conducted under inert atmosphere conditions to minimize side reactions. Solvents such as dichloromethane and tetrahydrofuran are commonly used.
  • Industrial Production: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield. Catalysts and optimized reaction conditions can enhance efficiency.

The applications of 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one span various fields:

  • Pharmaceutical Development: It serves as a building block in synthesizing more complex pharmaceutical compounds.
  • Material Science: The compound is utilized in developing new materials and specialty chemicals.
  • Biological Research: Its potential therapeutic properties are being explored for treating neurological disorders and as anti-inflammatory agents .

Studies have shown that 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one interacts with several biological targets. Its mechanism of action involves modulating the activity of specific enzymes and receptors, influencing various biochemical pathways. These interactions are crucial for understanding the compound's pharmacological effects and therapeutic potential .

Several compounds share structural similarities with 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one. Notable examples include:

  • 4,4-Difluoropiperidine: A simpler analog that lacks the butanone moiety.
  • 2-(4,4-Difluoropiperidin-1-yl)pyrimidine: Incorporates a pyrimidine ring instead of a butanone moiety.
  • 2-(4,4-Difluoropiperidin-1-yl)pyridine: Similar to the previous compound but features a pyridine ring.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-onePiperidine ring with two fluorines + butanonePotential therapeutic applications
4,4-DifluoropiperidinePiperidine ring with two fluorinesSimpler structure; no carbonyl functionality
2-(4,4-Difluoropiperidin-1-yl)pyrimidinePiperidine + pyrimidineDifferent heterocyclic structure
2-(4,4-Difluoropiperidin-1-yl)pyridinePiperidine + pyridineDifferent heterocyclic structure

These comparisons illustrate the uniqueness of 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one in terms of its structural complexity and potential applications in medicinal chemistry.

XLogP3

2.5

Dates

Modify: 2023-08-18

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